molecular formula C14H20N2O4S B14806190 (4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid

(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid

Cat. No.: B14806190
M. Wt: 312.39 g/mol
InChI Key: WOKSJPVPCAJREI-UHFFFAOYSA-N
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Description

(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,3]thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,3]thiazole core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the isopropyl group. Common reagents used in these reactions include tert-butyl chloroformate, isopropyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-5-[(tert-Butoxy)carbonyl]-4-(methyl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid
  • (4S)-5-[(tert-Butoxy)carbonyl]-4-(ethyl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid

Uniqueness

Compared to similar compounds, (4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid is unique due to the presence of the isopropyl group, which may influence its biological activity and chemical reactivity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C14H20N2O4S/c1-7(2)10-9-8(21-11(15-9)12(17)18)6-16(10)13(19)20-14(3,4)5/h7,10H,6H2,1-5H3,(H,17,18)

InChI Key

WOKSJPVPCAJREI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)C(=O)O

Origin of Product

United States

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